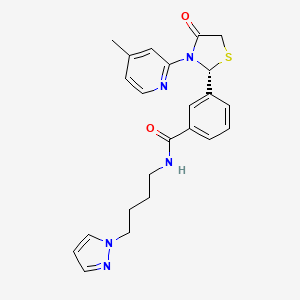
Antitumor agent-51
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-51 is a potent compound known for its selective inhibitory effects on osteosarcoma cell growth and migration. It has shown significant bioavailability and low toxicity, making it a promising candidate for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of Antitumor agent-51 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also involve purification steps such as crystallization or chromatography to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor agent-51 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under an inert atmosphere.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to ensure selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile or halogen used .
Applications De Recherche Scientifique
Antitumor agent-51 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly osteosarcoma.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
Antitumor agent-51 exerts its effects by selectively inhibiting the growth and migration of osteosarcoma cells. It targets specific molecular pathways involved in cell proliferation and metastasis. The compound interacts with key proteins and enzymes, disrupting their normal function and leading to cell death. This mechanism involves the inhibition of signaling pathways such as the IL6/STAT3 and cofilin pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclitaxel: A well-known antitumor agent that inhibits cell division by stabilizing microtubules.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
Cisplatin: A platinum-based compound that forms DNA crosslinks, leading to apoptosis.
Uniqueness of Antitumor agent-51
This compound is unique due to its selective inhibitory effects on osteosarcoma cells and its low toxicity profile. Unlike other antitumor agents, it specifically targets pathways involved in cell migration and metastasis, making it a promising candidate for treating metastatic cancers .
Propriétés
Formule moléculaire |
C23H25N5O2S |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
3-[(2R)-3-(4-methylpyridin-2-yl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-pyrazol-1-ylbutyl)benzamide |
InChI |
InChI=1S/C23H25N5O2S/c1-17-8-11-24-20(14-17)28-21(29)16-31-23(28)19-7-4-6-18(15-19)22(30)25-9-2-3-12-27-13-5-10-26-27/h4-8,10-11,13-15,23H,2-3,9,12,16H2,1H3,(H,25,30)/t23-/m1/s1 |
Clé InChI |
CPZPCICKSNXNHQ-HSZRJFAPSA-N |
SMILES isomérique |
CC1=CC(=NC=C1)N2[C@H](SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCN4C=CC=N4 |
SMILES canonique |
CC1=CC(=NC=C1)N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCN4C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


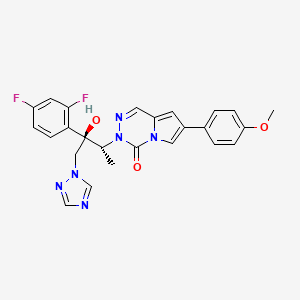
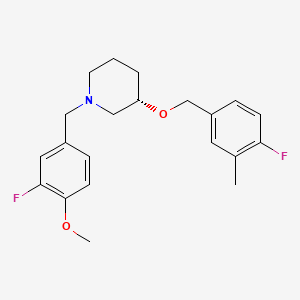
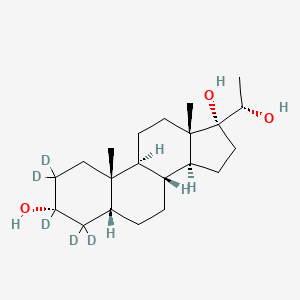
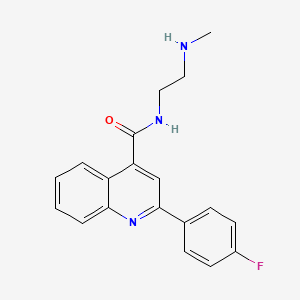
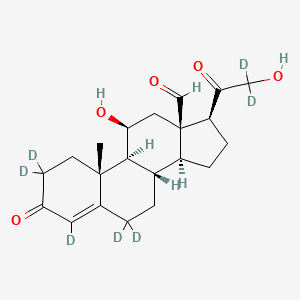
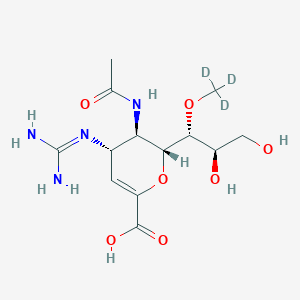
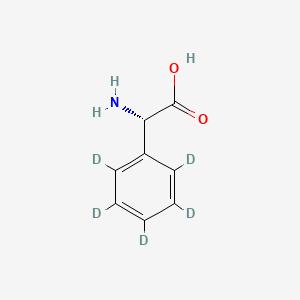
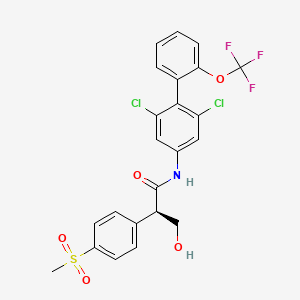

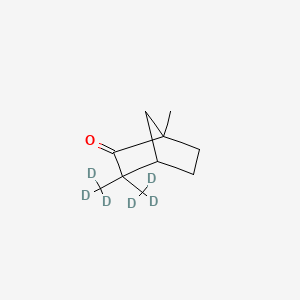

![1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea](/img/structure/B12416906.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)

